molecular formula C7H8INO B12832779 4-Amino-2-iodo-5-methylphenol

4-Amino-2-iodo-5-methylphenol

Cat. No.: B12832779
M. Wt: 249.05 g/mol
InChI Key: SGCXXJBSSITRFT-UHFFFAOYSA-N
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Description

4-Amino-2-iodo-5-methylphenol is an organic compound that belongs to the class of aromatic amines and phenols It is characterized by the presence of an amino group (-NH2), an iodine atom, and a methyl group (-CH3) attached to a benzene ring with a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-iodo-5-methylphenol can be synthesized through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective iodination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-iodo-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The amino and iodine groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium nitrite (NaNO2) for diazotization and subsequent coupling reactions.

Major Products Formed

    Oxidation: Formation of quinones and related compounds.

    Reduction: Deiodinated phenolic derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Amino-2-iodo-5-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in nucleophilic interactions. The iodine atom may enhance the compound’s reactivity and binding affinity to specific targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks the iodine atom.

    4-Iodo-2-methylphenol: Similar structure but lacks the amino group.

    4-Amino-2-methylphenol: Similar structure but lacks the iodine atom.

Uniqueness

4-Amino-2-iodo-5-methylphenol is unique due to the presence of both an amino group and an iodine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-amino-2-iodo-5-methylphenol

InChI

InChI=1S/C7H8INO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3

InChI Key

SGCXXJBSSITRFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)I)O

Origin of Product

United States

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